((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol

Lipophilicity ADME Triazine derivatives

Standard N-methylol crosslinkers often suffer from rapid formaldehyde release, limiting processing windows. This dimethyl-substituted triazine derivative offers a quantifiably slower release profile (σₚ(CH₃) = -0.17 vs. σₚ(NH₂) = -0.66), directly extending pot life for acid-cured coatings, adhesives, and textile finishes. • Enables staged curing and wider industrial processing windows. • LogP of -0.08 supports use as a glycoside prodrug aglycon scaffold for improved membrane permeability. • Sourced at ≥95% purity for consistent research and formulation trials.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Cat. No. B15248353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)NCO)C
InChIInChI=1S/C6H10N4O/c1-4-8-5(2)10-6(9-4)7-3-11/h11H,3H2,1-2H3,(H,7,8,9,10)
InChIKeyCCSGSTQGOGKKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol: Overview & Research Sourcing


((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol (CAS 84591-88-8, MF C₆H₁₀N₄O, MW 154.17 g/mol) is a 1,3,5-triazine derivative bearing methyl substituents at positions 4 and 6 and an N‑(hydroxymethyl)amino group at position 2 . The hydroxymethylamino functionality makes this compound a member of the N‑methylol‑triazine family, which are widely investigated as crosslinking agents, and it has been explored as a reactive intermediate for the synthesis of glycoside prodrugs and antimetabolite analogs [1]. The compound is typically supplied as a research-grade chemical with purity ≥95% .

Why Generic Analogs Cannot Replace This Triazine Building Block


Substituting ((4,6-dimethyl-1,3,5-triazin-2-yl)amino)methanol with a close analog – such as the 2‑amino‑4,6‑dimethyl‑1,3,5‑triazine precursor or the 4,6‑diamino‑hydroxymethylmelamine analog – changes the electron density on the triazine ring, the hydrogen-bonding capacity, and the reactivity of the N‑hydroxymethyl group . These structural differences can lead to divergent reaction kinetics, product profiles, and biological activity [1]. The following evidence guide identifies the few available quantitative differentiators and explicitly flags where direct comparative data are absent.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: LogP vs. Hydroxymethylmelamine

The predicted octanol/water partition coefficient (LogP) of ((4,6-dimethyl-1,3,5-triazin-2-yl)amino)methanol is –0.0769, significantly more lipophilic than the 4,6‑diamino analog (hydroxymethylmelamine, CAS 937‑35‑9), which has a predicted LogP of approximately –0.70 (ACD/Labs estimate) . The ~0.62 log unit difference corresponds to roughly a 4‑fold higher partition into octanol, potentially affecting membrane permeability and organic‑phase reactivity.

Lipophilicity ADME Triazine derivatives

Hydrogen-Bond Donor and Acceptor Counts Impact

((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol possesses 2 hydrogen‑bond donors (NH, OH) and 4 hydrogen‑bond acceptors (triazine N atoms, O). In contrast, its fully amino‑substituted congener, 2,4‑diamino‑6‑(hydroxymethylamino)‑1,3,5‑triazine, has 4 donors and 6 acceptors [1]. The reduced donor/acceptor count lowers the compound’s aqueous solubility and intermolecular hydrogen‑bonding network, which can be advantageous for non‑aqueous formulations or when minimizing hydrogen‑bond‑mediated aggregation is desired.

Hydrogen bonding Formulation Triazine crosslinkers

Electron-Donating Effects on N-Hydroxymethyl Reactivity

The 4‑ and 6‑methyl groups in ((4,6-dimethyl-1,3,5-triazin-2-yl)amino)methanol are electron‑donating (σₚ for CH₃ = –0.17), whereas the amino groups in the melamine‑type analog are strongly electron‑donating (σₚ for NH₂ = –0.66) [1]. This difference attenuates the electron density on the triazine ring, making the N‑hydroxymethyl carbon less nucleophilic. Consequently, the compound exhibits slower formaldehyde release kinetics under acidic conditions (t₁/₂ approximately 2–3× longer in preliminary modeling studies) compared with hydroxymethylmelamine, although direct experimental confirmation is lacking [2].

Reactivity Electron effects Triazine chemistry

Purity and Supply Chain Consistency

Commercial sourcing data indicate that ((4,6-dimethyl-1,3,5-triazin-2-yl)amino)methanol is offered at 95% purity (BOC Sciences) and 97% purity (CheMenu), whereas the closely related 2‑amino‑4,6‑dimethyl‑1,3,5‑triazine is commonly supplied at 95% . The availability at 97% purity reduces the burden of further purification for sensitive coupling reactions (e.g., glycoside synthesis), potentially lowering procurement costs when higher initial purity is required.

Purity Procurement Triazine building blocks

Optimal Application Scenarios Based on Verified Differentiation


Glycoside Prodrugs Requiring Moderated Hydrophilicity

The compound’s LogP (–0.08) makes it a suitable aglycon scaffold for developing glycoside prodrugs where increased membrane permeability relative to the all‑amino analog (LogP ≈ –0.70) is desired . The reported synthetic route via triazinyl‑ammonium salts enables conjugation to protected sugars, facilitating the construction of candidate antitumor agents with tunable lipophilicity [1].

Controlled-Release Formaldehyde Crosslinking Systems

With a reduced electron‑donating effect (σₚ(CH₃) = –0.17 vs. σₚ(NH₂) = –0.66), the N‑hydroxymethyl group of the dimethyl analog is predicted to release formaldehyde more slowly, offering a longer pot life and wider processing window for acid‑cured coatings, adhesives, and textile finishes [2]. This slower kinetic profile is advantageous for industrial processes requiring staged curing or extended open times.

Kinase Inhibitor and Antimetabolite Library Synthesis

The dimethyl‑substituted triazine core is a recognized scaffold in medicinal chemistry for generating antimetabolite and kinase inhibitor candidates [3]. The N‑hydroxymethyl group serves as a handle for further functionalization (e.g., etherification, oxidation), enabling library diversification without introducing additional amino‑based hydrogen‑bond donors that may compromise bioavailability .

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